2-Chloro-3-methylthiopyrazine chemical properties
2-Chloro-3-methylthiopyrazine chemical properties
Technical Whitepaper: 2-Chloro-3-(methylthio)pyrazine – A Versatile Pyrazine Scaffold [1]
Executive Summary 2-Chloro-3-(methylthio)pyrazine is a bifunctional heterocyclic building block that serves as a critical junction point in the synthesis of complex pharmaceutical agents and functional materials.[1] Unlike simple pyrazines, this scaffold offers two distinct "handles" for orthogonal functionalization: an electrophilic carbon-chlorine bond activated for transition-metal catalysis and a sulfur moiety that can act as a masked leaving group or a directing group. This guide outlines the synthesis, reactivity, and strategic application of this intermediate in high-value medicinal chemistry campaigns.
Part 1: Structural & Physical Profile[1]
While often generated in situ or used as a transient intermediate, the isolated compound exhibits properties characteristic of electron-deficient heteroaromatics.
Table 1: Chemical Identity & Predicted Properties
| Property | Description |
| IUPAC Name | 2-Chloro-3-(methylsulfanyl)pyrazine |
| Molecular Formula | C₅H₅ClN₂S |
| Molecular Weight | 160.62 g/mol |
| SMILES | CSc1nc(Cl)ncc1 |
| Appearance | Pale yellow solid or semi-solid oil (analog-derived) |
| Solubility | Soluble in DCM, THF, EtOAc; limited solubility in water |
| Storage | Inert atmosphere, -20°C (susceptible to S-oxidation) |
| Key Analogs | 2-Chloro-3-methylpyrazine (CAS 95-58-9); 2,3-Dichloropyrazine (Precursor) |
Part 2: Synthesis & Production[1][3][4][5]
The most robust route to 2-Chloro-3-(methylthio)pyrazine utilizes the inherent symmetry of 2,3-dichloropyrazine. The reaction is a controlled Nucleophilic Aromatic Substitution (SNAr).[1]
Protocol: Mono-Thiolation of 2,3-Dichloropyrazine
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Objective: Selective displacement of one chloride without over-substitution.
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Reagents: 2,3-Dichloropyrazine (1.0 eq), Sodium Thiomethoxide (NaSMe, 0.95 eq).
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Solvent: Anhydrous THF or DMF (0.2 M).
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Temperature: 0°C to Room Temperature.
Step-by-Step Methodology:
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Dissolution: Dissolve 2,3-dichloropyrazine in anhydrous THF under N₂ atmosphere. Cool to 0°C.[1]
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Addition: Add NaSMe (solid or solution) portion-wise over 30 minutes. Critical: Limiting the nucleophile prevents the formation of the 2,3-bis(methylthio) byproduct.
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Monitoring: Stir at 0°C for 2 hours. Monitor by TLC/LCMS.[1] The mono-substituted product is less polar than the starting material but more polar than the bis-product.
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Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Wash organic layer with brine to remove residual DMF/salts.[1]
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Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Figure 1: Synthetic pathway emphasizing stoichiometry control to prevent over-substitution.
Part 3: Reactivity & Functionalization[1]
This scaffold is prized for its Orthogonal Reactivity .[1] The C-Cl bond and the S-Me group react under completely different conditions, allowing for sequential, programmed assembly of complex molecules.
Strategy A: The "Hit-and-Run" (Sulfur Oxidation)
The methylthio group is a "masked" leaving group.[1] It is stable to basic conditions (Suzuki coupling) but becomes a potent leaving group upon oxidation to the sulfone.[1]
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Step 1: C-Cl Functionalization: Perform Suzuki-Miyaura or Buchwald-Hartwig coupling on the chlorine.[1] The SMe group remains intact.[1]
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Step 2: Activation: Oxidize SMe to Sulfone (SO₂Me) using m-CPBA or Oxone.[1]
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Step 3: Displacement: The SO₂Me group is now hyper-electrophilic and can be displaced by amines, alkoxides, or thiols (SNAr).[1]
Strategy B: Metal-Catalyzed Cross-Coupling
The electron-deficient pyrazine ring makes the C-Cl bond highly reactive toward oxidative addition with Palladium (0).[1]
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Suzuki-Miyaura: Pd(dppf)Cl₂, K₂CO₃, Aryl-Boronic Acid.
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Sonogashira: Pd(PPh₃)₂Cl₂, CuI, Terminal Alkyne.
Figure 2: Orthogonal reactivity map showing divergent pathways for scaffold utilization.[1]
Part 4: Medicinal Chemistry Applications[1][6][7][8]
1. Thienopyrazine Scaffolds (Bioisosteres) 2-Chloro-3-(methylthio)pyrazine is a key precursor for synthesizing thienopyrazines, which are bioisosteres of quinoxalines and purines.[1]
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Mechanism:[2] Sonogashira coupling at the Cl position followed by electrophilic cyclization onto the sulfur atom.[1]
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Relevance: Used in kinase inhibitors and anti-infective agents.[1]
2. Photoredox Active Materials Pyrazine derivatives with "push-pull" electronics (electron-donating SMe vs. electron-withdrawing N-heterocycle) are investigated as organic photoredox catalysts.[1] The sulfur lone pair modulates the HOMO energy level, tuning the bandgap.
Part 5: Safety & Handling
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Stench Hazard: Like all low-molecular-weight organosulfur compounds, this molecule and its precursors (NaSMe) have a potent, disagreeable odor. All work must be performed in a well-ventilated fume hood.
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Bleach Quench: Glassware contaminated with thiols should be soaked in a dilute bleach (sodium hypochlorite) solution to oxidize residues to odorless sulfonates before removal from the hood.[1]
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Skin Sensitizer: Avoid contact.[1][3] Wear double nitrile gloves.[1]
References
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Synthesis of Pyrazine Derivatives
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Nucleophilic Substitution Mechanisms
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Advanced Pyrazine Reactivity (Tele-substitution)
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Analogous Compound Safety Data (2-Methyl-3-methylthiopyrazine)
